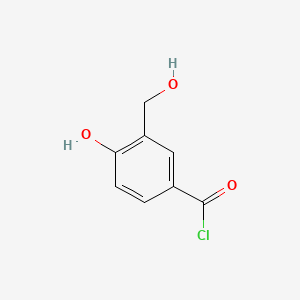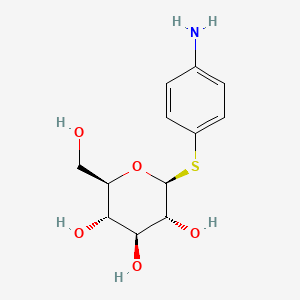
4-Aminophenyl 1-Thio-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl 1-Thio-beta-D-glucopyranoside: is a glycoside derivative that consists of a glucose molecule linked via a sulfur atom to a p-aminophenyl group. This compound is known for its unique structural configuration, which plays a crucial role in its interaction with enzymes and its overall biological activity.
Wirkmechanismus
Target of Action
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG) primarily targets β-galactosidase (β-Glu) enzymes . These enzymes are widely distributed in mammalian tissues, body fluids, and microbiota . They play a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .
Mode of Action
PAPG acts as a substrate for β-Glu enzymes . It undergoes enzymatic hydrolysis, leading to the formation of an electroactive product . This interaction results in the conversion of PAPG into its aglycone form, which can be detected electrochemically .
Biochemical Pathways
The primary biochemical pathway affected by PAPG is the β-galactosidase-dependent pathway . The hydrolysis of PAPG by β-Glu enzymes leads to the production of glucuronic acid and aglycone . This process is crucial in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Pharmacokinetics
Given its use as a substrate for β-glu enzymes, it can be inferred that papg is likely to be metabolized and excreted following enzymatic hydrolysis .
Result of Action
The enzymatic hydrolysis of PAPG by β-Glu enzymes leads to the formation of an electroactive product . This product can be detected and quantified, making PAPG a useful tool in β-Glu-dependent assay systems . Moreover, PAPG can be used to create affinity matrices for the capture or purification of β-Glu enzymes .
Action Environment
The action, efficacy, and stability of PAPG can be influenced by various environmental factors. For instance, the activity of β-Glu enzymes, which are the primary targets of PAPG, can vary depending on factors such as pH, temperature, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is believed to have a certain degree of stability and degradation over time
Dosage Effects in Animal Models
The effects of P-Aminophenyl-1-thio-beta-D-glucopyranoside vary with different dosages in animal models
Metabolic Pathways
P-Aminophenyl-1-thio-beta-D-glucopyranoside is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 1-Thio-beta-D-glucopyranoside typically involves the reaction of 4-aminophenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiol derivatives
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is used as a substrate in enzymatic assays to study the activity of glycosidases and other related enzymes .
Biology: In biological research, this compound is employed to investigate enzyme-substrate interactions and to develop affinity matrices for the purification of specific enzymes .
Industry: In industrial settings, this compound is used in the synthesis of various biochemical reagents and as a component in diagnostic kits .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminophenyl-1-thio-beta-D-galactopyranoside
- 4-Aminophenyl-beta-D-thiogalactoside
- 4-Aminophenyl-beta-D-glucopyranoside
Comparison: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both amino and thiol functional groups. This combination allows for versatile chemical reactivity and specific interactions with enzymes, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?
A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.
Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?
A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)
![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
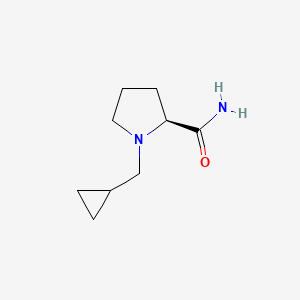
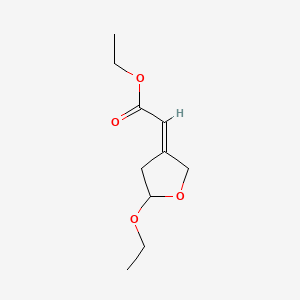
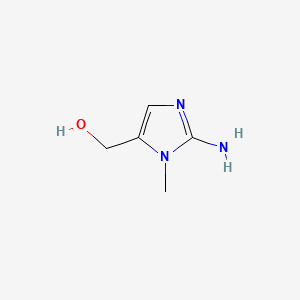


![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/new.no-structure.jpg)



